An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Formate
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Formate
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) formate (B1220265) (NH₄HCO₂) is a versatile and essential chemical compound with widespread applications in analytical chemistry, organic synthesis, and the pharmaceutical industry. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a discussion of its key applications, tailored for the scientific community.
Core Physical and Chemical Properties
Ammonium formate is the ammonium salt of formic acid, presenting as a white, crystalline, and deliquescent solid.[1][2][3] It possesses a slight odor of ammonia.[3][4] This hygroscopic nature necessitates careful storage and handling to prevent moisture absorption.[2][5]
Quantitative Physical and Chemical Data
The key quantitative properties of ammonium formate are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | CH₅NO₂ |
| Molar Mass | 63.06 g/mol [4] |
| Appearance | White monoclinic crystals or granules[2] |
| Density | 1.26 - 1.28 g/cm³[3][4] |
| Melting Point | 116 - 121 °C (241 - 248 °F; 389 - 394 K)[2][3][5][6] |
| Boiling Point | Decomposes at 180 °C (356 °F; 453 K)[3][4] |
| pKa (of constituent ions) | Formic Acid: ~3.8, Ammonium Ion: ~9.2[3] |
| pH (of 5% aqueous solution) | 6.0 - 7.0[6] |
| Solubility in Water | Highly soluble: 102 g/100 mL at 0 °C, 142.7 g/100 mL at 20 °C, 202.4 g/100 mL at 40 °C, 516 g/100 mL at 80 °C[3] |
| Solubility in other solvents | Soluble in liquid ammonia, ethanol, and ether.[2][3] Insoluble in acetone, benzene, chloroform, and toluene.[7] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -556.18 kJ/mol[4][7] |
Key Chemical Reactions and Applications
Ammonium formate is a versatile reagent in several key areas of chemical research and development.
Thermal Decomposition
Upon heating, ammonium formate undergoes a two-stage decomposition. Initially, it dehydrates to form formamide (B127407) and water.[3] Further heating leads to the decomposition of formamide into hydrogen cyanide and water, with a side reaction producing carbon monoxide and ammonia.[3][7]
Role in Chromatography
Ammonium formate is a widely used mobile phase additive in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its volatility is a key advantage, as it is easily removed under the vacuum conditions of the mass spectrometer, preventing signal suppression. It serves as a buffer to control the pH of the mobile phase, which is crucial for improving the peak shape and resolution of ionizable compounds. In LC-MS, it can enhance the ionization efficiency of analytes by facilitating the formation of adducts, leading to improved signal intensity.
Reductive Amination (Leuckart Reaction)
Ammonium formate is a key reagent in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. In this reaction, ammonium formate serves as both the nitrogen source (via ammonia) and the reducing agent (via formic acid). This reaction is a valuable tool in organic synthesis for the preparation of amines.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for obtaining accurate data. The following sections outline protocols for determining key properties of ammonium formate.
Determination of Aqueous Solubility (Gravimetric Method)
This method determines the solubility of ammonium formate in water at a specific temperature by preparing a saturated solution and measuring the mass of the dissolved solid in a known mass of the solution.
Materials:
-
Ammonium formate
-
Distilled or deionized water
-
250 mL Erlenmeyer flask with a stopper
-
Thermostatically controlled water bath or shaker
-
Analytical balance (readable to 0.0001 g)
-
Drying oven
-
Weighing dishes
-
Syringe with a filter (0.45 µm)
Procedure:
-
Equilibrate the water bath or shaker to the desired temperature.
-
Add an excess amount of ammonium formate to a known volume of water in the Erlenmeyer flask.
-
Seal the flask and place it in the temperature-controlled environment.
-
Stir or agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Ensure some undissolved solid remains.
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using the syringe and filter, taking care not to disturb the solid phase.
-
Dispense the filtered, saturated solution into a pre-weighed, dry weighing dish.
-
Record the mass of the weighing dish and the saturated solution.
-
Place the weighing dish in a drying oven at a temperature below the decomposition point of ammonium formate (e.g., 80-90 °C) until all the water has evaporated and a constant mass of the dried salt is obtained.
-
Record the final mass of the weighing dish and the dried ammonium formate.
-
Calculate the solubility in grams of ammonium formate per 100 g of water.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This protocol is based on the principles outlined in ASTM E928 for purity determination by DSC, which is also applicable for precise melting point determination.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Ammonium formate sample (previously dried in a desiccator due to its hygroscopic nature)
-
High-purity indium standard for calibration
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using the indium standard.
-
Accurately weigh 1-3 mg of the dried ammonium formate sample into an aluminum DSC pan.
-
Hermetically seal the pan using the crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm.
Determination of pKa by Potentiometric Titration
This method allows for the determination of the pKa values of the constituent ions of ammonium formate (formic acid and the ammonium ion).[1][5]
Materials:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)
-
Ammonium formate solution of known concentration (e.g., 0.1 M)
-
Beakers
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[1]
-
To determine the pKa of the ammonium ion, pipette a known volume of the ammonium formate solution into a beaker and titrate with the standardized HCl solution.
-
To determine the pKa of formic acid, pipette a known volume of the ammonium formate solution into a separate beaker and titrate with the standardized NaOH solution.
-
During each titration, add the titrant in small increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate titration curves.
-
The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first derivative of the titration curve, and the pKa from the pH at half that volume.
Handling and Storage
The hygroscopic nature of ammonium formate is a critical property that dictates its handling and storage requirements.
Conclusion
Ammonium formate is a compound of significant utility in scientific research and development. A thorough understanding of its physical and chemical properties, coupled with the application of precise experimental methodologies, is paramount for its effective and reproducible use. This guide provides the foundational knowledge and practical protocols to support researchers, scientists, and drug development professionals in their work with this important chemical.
